trans-Decahydroquinoline
CAS No.: 105728-23-2
Cat. No.: VC20750706
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105728-23-2 |
|---|---|
| Molecular Formula | C9H17N |
| Molecular Weight | 139.24 g/mol |
| IUPAC Name | (4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
| Standard InChI | InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m1/s1 |
| Standard InChI Key | POTIYWUALSJREP-BDAKNGLRSA-N |
| Isomeric SMILES | C1CC[C@H]2[C@H](C1)CCCN2 |
| SMILES | C1CCC2C(C1)CCCN2 |
| Canonical SMILES | C1CCC2C(C1)CCCN2 |
Introduction
Chemical Structure and Physical Properties
Trans-Decahydroquinoline possesses a well-defined chemical structure with the molecular formula C₉H₁₇N. Its structure consists of two fused cyclohexane rings with one containing a nitrogen atom, creating a bicyclic system with the characteristic trans configuration at the ring junction .
Physical Properties
The physical properties of trans-Decahydroquinoline are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₇N | |
| Molecular Weight | 139.2380 g/mol | |
| CAS Registry Number | 767-92-0 | |
| Boiling Point | 203°C / 735 mmHg | |
| Melting Point | 48°C | |
| Physical State | Liquid (at standard conditions) |
These physical properties highlight the relatively high boiling point characteristic of amines with significant molecular weight, as well as the compound's moderate polarity due to the presence of a nitrogen atom .
Thermodynamic Properties
Thermodynamic data for trans-Decahydroquinoline has been carefully documented in scientific literature, providing valuable insights into its energetic characteristics:
| Thermodynamic Property | Value | Units | Method | Source |
|---|---|---|---|---|
| Enthalpy of Formation (ΔfH° liquid) | -190.8 ± 1.4 | kJ/mol | Ccb | |
| Enthalpy of Combustion (ΔcH° liquid) | -5780.3 ± 1.2 | kJ/mol | Ccb |
These thermodynamic values were determined through combustion calorimetry (Ccb) and reported in research conducted by Steele, Chirico, et al. in 1990, offering precise measurements of the compound's energetic properties .
Stereochemistry and Isomerism
Trans-Decahydroquinoline exhibits significant stereochemical features that distinguish it from its cis isomer. The compound contains two stereogenic centers at the ring junction positions (4a and 8a), resulting in possible stereoisomers .
The trans configuration specifically refers to the arrangement where the hydrogen atoms at positions 4a and 8a are on opposite faces of the molecule. This configuration creates a more extended molecular shape compared to the cis isomer, affecting its physical properties, stability, and reactivity .
Due to the presence of these stereogenic centers, trans-Decahydroquinoline can exist as enantiomers. The specific enantiomer, (4aR,8aR)-Decahydroquinoline, has been identified and characterized in scientific literature . The racemic mixture, DL-trans-Decahydroquinoline (CAS: 105728-23-2), has also been extensively studied for its thermodynamic properties .
Synthesis Methods
The synthesis of trans-Decahydroquinoline can be accomplished through several methods, with catalytic hydrogenation of quinoline being the most direct and widely employed approach.
Catalytic Hydrogenation
The primary synthetic route involves the catalytic hydrogenation of quinoline, which reduces both the heterocyclic and carbocyclic rings to their fully saturated forms. This process typically employs platinum or palladium catalysts under conditions of elevated pressure and temperature. The stereoselectivity of the reaction can be influenced by careful selection of reaction conditions, catalyst systems, and solvent environments.
Industrial Production
In industrial settings, the production of trans-Decahydroquinoline involves large-scale catalytic hydrogenation processes. These utilize supported metal catalysts in specialized reactors where reaction parameters including temperature, pressure, and catalyst loading are precisely controlled to optimize yield and stereoselectivity.
Chemical Reactivity
Trans-Decahydroquinoline demonstrates versatile chemical reactivity, participating in various reaction types typical of secondary amines and saturated heterocycles.
Oxidation Reactions
The compound can undergo oxidation reactions using reagents such as potassium permanganate or chromium trioxide. These oxidations may target the carbon-nitrogen framework, potentially leading to the formation of quinoline derivatives through controlled dehydrogenation processes.
Reduction Reactions
Further reduction of trans-Decahydroquinoline is possible using hydrogen gas in the presence of appropriate metal catalysts. Such transformations can lead to modified bicyclic amine structures with altered stereochemistry or functional group patterns.
Substitution Reactions
As a secondary amine, trans-Decahydroquinoline readily undergoes N-alkylation and N-acylation reactions:
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N-alkylation reactions can be performed using alkyl halides under basic conditions, producing tertiary amine derivatives.
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N-acylation reactions with acyl chlorides or anhydrides yield the corresponding amide products.
These functionalization reactions create opportunities for developing more complex molecular structures based on the trans-Decahydroquinoline scaffold.
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